Dactinomicina

Descripción general

Descripción

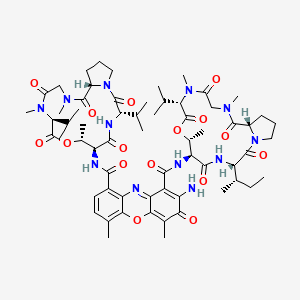

Actinomycin C2 is a natural analogue of actinomycin, a chromopeptide antineoplastic antibiotic isolated from the bacterial genus Streptomyces. Actinomycin C2 inhibits DNA replication as well as RNA and protein synthesis by various mechanisms including, intercalating into the minor groove of DNA and interfering with the function of topoisomerase II. In addition, actinomycin C2 appears to block the interaction between the SH2 domain of growth factor receptor-bound protein-2 (GRB2) and the Src homology 2 domain containing transforming protein 1 adaptor protein SHC, which plays a key role in the Ras signaling pathway thereby halting cellular differentiation and proliferation.

Aplicaciones Científicas De Investigación

Quimioterapia contra el cáncer

La dactinomicina se utiliza principalmente en el tratamiento de varios tipos de cáncer debido a su capacidad para unirse al ADN e inhibir la síntesis de ARN. Este proceso interfiere con el crecimiento y la multiplicación de las células cancerosas. Es particularmente eficaz en el tratamiento de:

Mecanismo De Acción

Target of Action

Cactinomycin, also known as Dactinomycin, primarily targets DNA within the cell . It forms a stable complex with DNA, thereby inhibiting RNA synthesis . This interaction with DNA is crucial for its antineoplastic activity.

Mode of Action

Cactinomycin interacts with its DNA target by intercalation . This process involves the insertion of the planar cactinomycin molecule between the stacked base pairs of the DNA helix . This binding is strong but reversible and interferes with the synthesis of RNA, particularly preventing RNA polymerase elongation . As a result, mRNA production is impaired, leading to a decline in protein synthesis after cactinomycin therapy .

Biochemical Pathways

The primary biochemical pathway affected by cactinomycin is the transcription process . By inhibiting RNA synthesis, cactinomycin disrupts the normal flow of genetic information from DNA to RNA to protein, a central dogma in molecular biology. The downstream effects include a decrease in protein synthesis, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The pharmacokinetics of cactinomycin involve its absorption, distribution, metabolism, and excretion (ADME). It is administered intravenously, ensuring 100% bioavailability . Cactinomycin is known to bind to proteins to a small extent (5%) and is metabolized in the liver . The elimination half-life is approximately 36 hours, and it is excreted via bile .

Result of Action

The molecular and cellular effects of cactinomycin’s action primarily involve the inhibition of RNA synthesis, leading to a decrease in protein synthesis . This can result in cell cycle arrest and apoptosis, particularly in rapidly dividing cells. Clinically, this translates into the ability of cactinomycin to treat various types of cancers, including Wilms’ tumor, rhabdomyosarcoma, Ewing’s sarcoma, trophoblastic neoplasm, testicular cancer, and certain types of ovarian cancer .

Action Environment

The action, efficacy, and stability of cactinomycin can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the drug. Additionally, the presence of other drugs (drug-drug interactions) can influence the efficacy of cactinomycin. It’s also important to note that individual patient factors, such as age, liver function, and overall health status, can influence the action and efficacy of cactinomycin .

Safety and Hazards

Dactinomycin may cause serious side effects. Common side effects include bone marrow suppression, vomiting, mouth ulcers, hair loss, liver problems, infections, and muscle pains . Other serious side effects include future cancers, allergic reactions, and tissue death if extravasation occurs . Use in pregnancy may harm the baby .

Análisis Bioquímico

Biochemical Properties

Cactinomycin plays a crucial role in biochemical reactions by binding to DNA and inhibiting RNA synthesis. This compound interacts with several biomolecules, including DNA, RNA polymerase, and various proteins involved in transcription. The binding of cactinomycin to DNA prevents the elongation of the RNA chain by RNA polymerase, thereby inhibiting transcription . This interaction is reversible but strong, leading to a significant reduction in mRNA production and subsequent protein synthesis .

Cellular Effects

Cactinomycin exerts profound effects on various types of cells and cellular processes. By binding to DNA and inhibiting RNA synthesis, cactinomycin disrupts cell function, including cell signaling pathways, gene expression, and cellular metabolism . This inhibition of transcription leads to a decrease in mRNA levels, which in turn reduces protein synthesis. As a result, cells are unable to divide and proliferate, making cactinomycin an effective chemotherapeutic agent .

Molecular Mechanism

The molecular mechanism of cactinomycin involves its binding to DNA at the transcription initiation complex. This binding prevents the elongation of the RNA chain by RNA polymerase, thereby inhibiting RNA synthesis . The inhibition of RNA synthesis leads to a decrease in mRNA levels, which subsequently reduces protein synthesis. This mechanism of action is crucial for the antineoplastic effects of cactinomycin, as it prevents the proliferation of cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cactinomycin change over time. The stability and degradation of cactinomycin can influence its long-term effects on cellular function. Studies have shown that cactinomycin remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to cactinomycin can lead to persistent inhibition of RNA synthesis and protein production, resulting in sustained antineoplastic effects .

Dosage Effects in Animal Models

The effects of cactinomycin vary with different dosages in animal models. At low doses, cactinomycin effectively inhibits RNA synthesis and reduces tumor growth without causing significant toxicity . At high doses, cactinomycin can cause toxic effects, including bone marrow suppression, liver damage, and gastrointestinal disturbances . These adverse effects highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

Cactinomycin is involved in several metabolic pathways, including those related to DNA and RNA synthesis. It interacts with enzymes such as RNA polymerase, which is responsible for the transcription of DNA into RNA . By inhibiting RNA polymerase, cactinomycin disrupts the normal metabolic flux and reduces the levels of metabolites involved in protein synthesis .

Transport and Distribution

Cactinomycin is transported and distributed within cells and tissues through various mechanisms. It binds to DNA and is transported into the nucleus, where it exerts its inhibitory effects on RNA synthesis . The distribution of cactinomycin within tissues is influenced by its binding to DNA and other cellular components, which can affect its localization and accumulation .

Subcellular Localization

The subcellular localization of cactinomycin is primarily within the nucleus, where it binds to DNA and inhibits RNA synthesis . This localization is crucial for its activity, as it allows cactinomycin to effectively disrupt transcription and protein synthesis. The targeting of cactinomycin to the nucleus is facilitated by its ability to bind to DNA and other nuclear components .

Propiedades

IUPAC Name |

2-amino-1-N-(3-butan-2-yl-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl)-4,6-dimethyl-3-oxo-9-N-[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H88N12O16/c1-17-31(8)44-61(86)75-25-19-21-38(75)59(84)71(14)27-40(77)73(16)50(30(6)7)63(88)90-35(12)46(57(82)67-44)69-55(80)41-42(64)51(78)33(10)53-48(41)65-47-36(23-22-32(9)52(47)91-53)54(79)68-45-34(11)89-62(87)49(29(4)5)72(15)39(76)26-70(13)58(83)37-20-18-24-74(37)60(85)43(28(2)3)66-56(45)81/h22-23,28-31,34-35,37-38,43-46,49-50H,17-21,24-27,64H2,1-16H3,(H,66,81)(H,67,82)(H,68,79)(H,69,80) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXJFISCRQIYID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C(C(=O)C(=C4C3=NC5=C(C=CC(=C5O4)C)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)N)C)C(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H88N12O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2612-14-8, 8052-16-2 | |

| Record name | Actinomycin VI | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Actinomycin C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Is Cactinomycin used alone or in combination with other drugs for the treatment of Polymyositis?

A2: Research suggests that Cactinomycin was often used as part of a combination therapy approach for Polymyositis []. In a study of 14 patients, Cactinomycin was administered alongside other immunosuppressive agents like Azathioprine, Prednisolone, 6-Mercaptopurine, and Methotrexate. This highlights the historical context of Cactinomycin use within a broader immunosuppressive regimen for this condition.

Q2: Are there any specific patient characteristics that might predict a better response to Cactinomycin in Polymyositis?

A3: While limited data is available on Cactinomycin's efficacy in Polymyositis, one study observed that younger patients (under 40 years old) with acute or subacute disease progression tended to respond better to Azathioprine-based immunosuppressive therapy, which sometimes included Cactinomycin []. This suggests a potential age-related and disease-stage dependency for treatment response, although further research is needed to confirm these findings specifically for Cactinomycin.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,11,15(19),16-heptaen-17-olate](/img/structure/B1231940.png)

![4-[[[2-(4-Methoxyphenyl)-3-thiazolidinyl]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1231941.png)

![[8,14-Diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1231942.png)

![2-(4-Morpholinyl)-5-(1-piperidinylsulfonyl)benzoic acid [2-[2-(4-fluorophenyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1231943.png)

![N,N-diethyl-2-[[7-[(4-methoxyphenyl)methyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio]acetamide](/img/structure/B1231944.png)

![N-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide](/img/structure/B1231945.png)

![3,5-Dimethyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxylic acid (4-methylphenyl) ester](/img/structure/B1231950.png)

![N-(3-methoxyphenyl)-2-[(4-oxo-3-propyl-2-quinazolinyl)thio]-2-phenylacetamide](/img/structure/B1231951.png)

![2-(4-benzoylphenoxy)-N-[4-(propan-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B1231952.png)